

Technical Guide: 3-(2-Chlorophenyl)butanoic Acid

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butanoic acid

CAS No.: 24552-29-2

Cat. No.: B2816272

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CAS Registry Number: 24552-29-2

Executive Summary

3-(2-Chlorophenyl)butanoic acid (CAS 24552-29-2) is a critical chiral building block in organic synthesis and medicinal chemistry. It serves as a structural isomer of the widely used muscle relaxant precursor 3-(4-chlorophenyl)butanoic acid (the carbon skeleton of Baclofen). Its primary utility lies in its role as a scaffold for synthesizing 4-chloro-3-methyl-1-indanone derivatives via intramolecular Friedel-Crafts cyclization, and as a probe for structure-activity relationship (SAR) studies targeting GABA receptors.

Unlike its para-substituted counterpart, the ortho-chloro positioning introduces significant steric strain and alters the electronic landscape of the aromatic ring, influencing both the metabolic stability and binding affinity of downstream pharmaceutical candidates.

Chemical Profile & Physicochemical Properties[1][2] [3][4][5][6][7]

Property	Specification
IUPAC Name	3-(2-Chlorophenyl)butanoic acid
CAS Number	24552-29-2
Molecular Formula	C ₁₀ H ₁₁ ClO ₂
Molecular Weight	198.65 g/mol
Physical State	White to off-white solid (crystalline)
Melting Point	~103°C (Predicted/Analogous)
Boiling Point	~302°C at 760 mmHg (Predicted)
Solubility	Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
pKa	~4.7 (Carboxylic acid)
Chirality	Contains one stereocenter at C3; CAS 24552-29-2 typically refers to the racemate unless specified as (R)- or (S)-.

Synthesis Protocols

Two primary methodologies are established for the synthesis of **3-(2-chlorophenyl)butanoic acid**. Method A is preferred for high-value, enantioselective synthesis, while Method B is suitable for large-scale, racemic production.

Method A: Rhodium-Catalyzed Conjugate Addition (Enantioselective)

This modern approach utilizes the 1,4-addition of organoboron reagents to

-unsaturated esters. It avoids harsh conditions and allows for the introduction of chirality using chiral ligands.

- Reagents: 2-Chlorophenylboronic acid, Ethyl crotonate, (Catalyst), Chiral Ligand (e.g., BINAP), KOH/LiOH (for hydrolysis).

- Workflow:
 - Catalyst Activation: Mix (3 mol%) with the chiral ligand in dioxane/water at room temperature.
 - Addition: Add 2-chlorophenylboronic acid (1.2 equiv) and ethyl crotonate (1.0 equiv). Heat to 90°C for 12 hours.
 - Workup: Quench with water, extract with ethyl acetate, and purify the intermediate ester via silica gel chromatography.
 - Hydrolysis: Treat the ester with LiOH in THF/H₂O (1:1) at ambient temperature for 4 hours. Acidify with 1M HCl to precipitate the free acid.
- Causality: The ortho-chloro substituent creates steric hindrance. The Rhodium catalyst facilitates the transmetalation step more effectively than copper-catalyzed Grignard additions for sterically encumbered aryl groups.

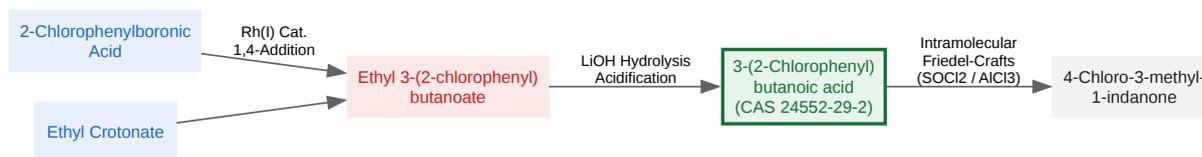
Method B: Knoevenagel Condensation & Reduction (Scalable)

A classic route involving the condensation of an aldehyde with an active methylene compound.

- Reagents: 2-Chlorobenzaldehyde, Ethyl acetoacetate, Piperidine (Catalyst), NaBH₄ (Reducing agent).
- Workflow:
 - Condensation: Reflux 2-chlorobenzaldehyde and ethyl acetoacetate in toluene with catalytic piperidine/acetic acid to form the -unsaturated ketone (intermediate).
 - Deacetylation/Hydrolysis: Treat with concentrated NaOH to induce decarboxylation and ester hydrolysis, yielding the unsaturated acid.

- Reduction: Hydrogenate using Pd/C or reduce selectively with NaBH₄/NiCl₂ to obtain the saturated **3-(2-chlorophenyl)butanoic acid**.

Synthesis & Cyclization Workflow Diagram



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Caption: Figure 1. Synthesis pathway from boronic acid precursors to the target acid and subsequent cyclization to the indanone scaffold.

Applications in Drug Discovery[8] Indanone Scaffold Synthesis

The most significant industrial application of CAS 24552-29-2 is its conversion into 4-chloro-3-methyl-1-indanone. This bicyclic structure is a privileged scaffold in medicinal chemistry, often found in:

- Alzheimer's Therapeutics: Acetylcholinesterase (AChE) inhibitors often utilize the indanone core (similar to Donepezil).
- Antiviral Agents: Functionalized indanones serve as precursors for rigid viral protease inhibitors.

Protocol for Cyclization:

- Acid Chloride Formation: Reflux **3-(2-chlorophenyl)butanoic acid** with Thionyl Chloride () for 2 hours. Remove excess under vacuum.
- Friedel-Crafts Acylation: Dissolve the residue in dry DCM. Add Aluminum Chloride (

, 1.2 equiv) portion-wise at 0°C.

- Mechanism: The acylium ion attacks the C6 position of the phenyl ring (para to the alkyl chain, meta to the chlorine). The ortho-chlorine blocks the C2 position, ensuring regioselectivity.
- Quench: Pour onto ice/HCl. Extract with DCM.[1]

GABA Receptor Modulation (Ortho-Baclofen)

While Baclofen (the para-chloro isomer) is a potent GABA-B agonist, the ortho-chloro isomer derived from this acid exhibits distinct binding kinetics.

- Steric Clash: The ortho-Cl substituent twists the phenyl ring out of plane relative to the aliphatic chain.
- Selectivity: This conformational restriction is used to map the size of the hydrophobic pocket in the GABA-B receptor binding site.

Analytical Characterization & Validation

To ensure the integrity of CAS 24552-29-2, the following analytical signatures must be verified:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- 10.5-12.0 ppm: Broad singlet (COOH).
- 7.1-7.4 ppm: Multiplet (4H, Aromatic). Look for the characteristic splitting of the ortho-substituted ring.
- 3.8-4.0 ppm: Multiplet (1H, Benzylic CH). This signal will be downfield shifted compared to the para-isomer due to the ortho-Cl proximity.
- 2.5-2.8 ppm: Multiplet (2H, -CH₂-).
- 1.3-1.4 ppm: Doublet (3H, Methyl group).

HPLC Quality Control

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient 10%
90%.
- Detection: UV at 220 nm and 254 nm.
- Retention Time: Expect the ortho-isomer to elute slightly earlier than the para-isomer due to increased polarity/decreased planarity.

Safety and Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store in a cool, dry place. Keep container tightly closed.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl generation).

References

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